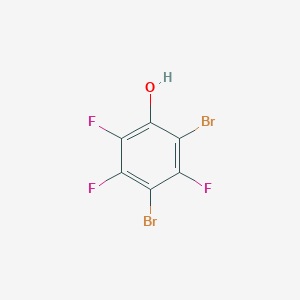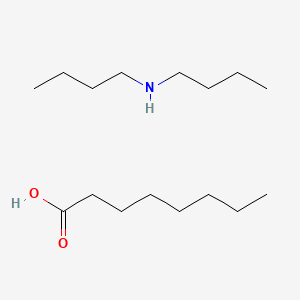
2-(Benzylamino)-6-bromoquinazolin-4(3H)-one
Vue d'ensemble
Description
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their diverse biological activities and are used in the development of various pharmaceuticals . The compound “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” is a derivative of quinazolinone, with a benzylamino group at the 2-position and a bromo group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” are not available, quinazolinones can generally be synthesized from anthranilic acid or its derivatives . The benzylamino and bromo groups can potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would consist of a quinazolinone core with a benzylamino group attached at the 2-position and a bromo group at the 6-position . Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . The specific reactivity of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would depend on the electronic and steric effects of the benzylamino and bromo substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylamino)-6-bromoquinazolin-4(3H)-one” would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting point would depend on the strength of intermolecular forces .Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
2-(Benzylamino)-6-bromoquinazolin-4(3H)-one and its derivatives have shown promising results in antimicrobial and antiviral activities. Patel, Mistry, and Desai (2006) synthesized derivatives of quinazolinone, including 2-alkyl-6-bromo-3,1-benzoxazine-4-one, showing antimicrobial properties (Patel, Mistry, & Desai, 2006). Additionally, Selvam et al. (2010) reported the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones, displaying distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Hypotensive Properties
Another significant application of quinazolinone derivatives includes their potential as hypotensive agents. Kumar, Tyagi, and Srivastava (2003) synthesized a series of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, exhibiting notable hypotensive activity (Kumar, Tyagi, & Srivastava, 2003).
Anticancer Activity
The exploration into the anticancer potential of quinazolinone derivatives has also been a significant area of research. For instance, Nowak et al. (2014) reported the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showing interesting anticancer activities (Nowak et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(benzylamino)-6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCROIPIEWHAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-6-bromoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




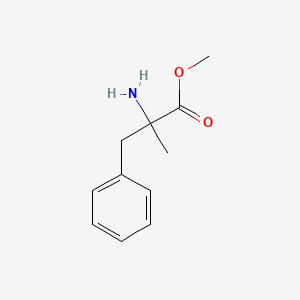
![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)
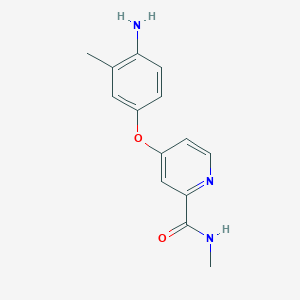

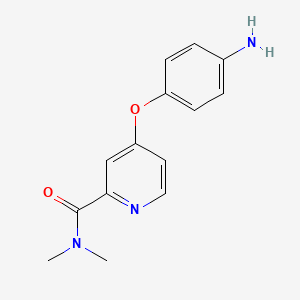

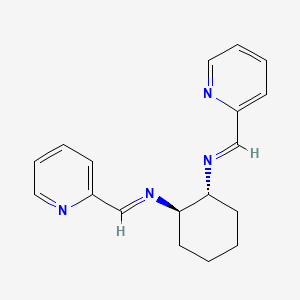
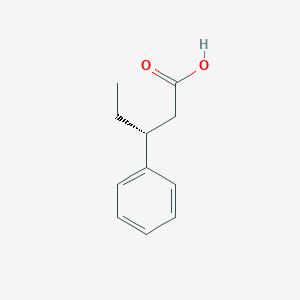
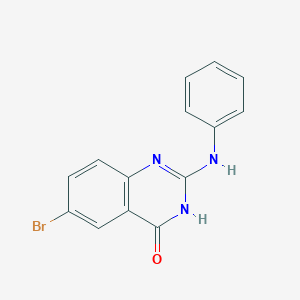
![3-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3257192.png)
![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)
